molecular formula C9H6BrFO3 B13152901 Methyl 4-bromo-2-fluoro-6-formylbenzoate

Methyl 4-bromo-2-fluoro-6-formylbenzoate

Cat. No.: B13152901
M. Wt: 261.04 g/mol
InChI Key: YBVLIMDUTOBRCP-UHFFFAOYSA-N
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Description

Methyl 4-bromo-2-fluoro-6-formylbenzoate is an organic compound with the molecular formula C9H6BrFO3 and a molecular weight of 261.04 g/mol . It is a derivative of benzoic acid and contains bromine, fluorine, and formyl functional groups. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-bromo-2-fluoro-6-formylbenzoate can be synthesized through several synthetic routes. One common method involves the bromination and fluorination of methyl benzoate derivatives. The reaction typically requires the use of bromine and fluorine sources under controlled conditions to ensure selective substitution at the desired positions on the benzene ring .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromo-2-fluoro-6-formylbenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-bromo-2-fluoro-6-formylbenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 4-bromo-2-fluoro-6-formylbenzoate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to participate in various chemical reactions, influencing its reactivity and interactions with other molecules. The bromine and fluorine atoms can affect the compound’s electronic properties, while the formyl group can participate in nucleophilic addition reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-bromo-2-fluoro-6-formylbenzoate is unique due to the presence of both bromine and fluorine atoms along with a formyl group. This combination of functional groups provides distinct reactivity and properties, making it valuable for specific chemical transformations and applications .

Properties

Molecular Formula

C9H6BrFO3

Molecular Weight

261.04 g/mol

IUPAC Name

methyl 4-bromo-2-fluoro-6-formylbenzoate

InChI

InChI=1S/C9H6BrFO3/c1-14-9(13)8-5(4-12)2-6(10)3-7(8)11/h2-4H,1H3

InChI Key

YBVLIMDUTOBRCP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=C(C=C1F)Br)C=O

Origin of Product

United States

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